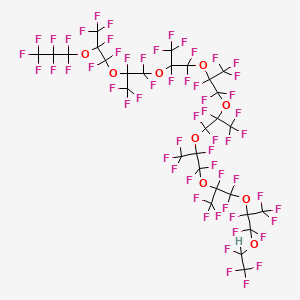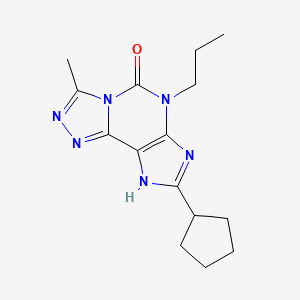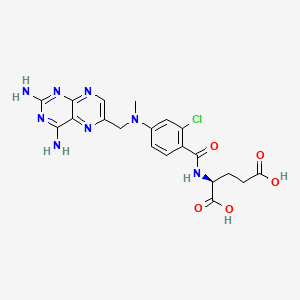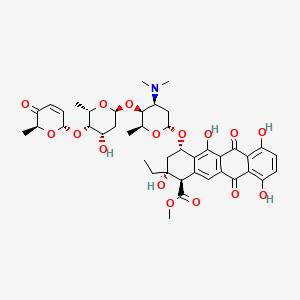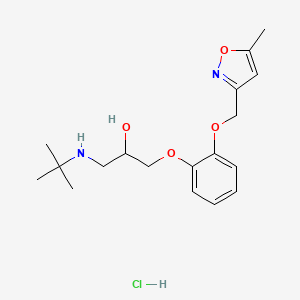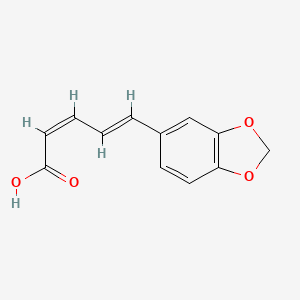
Isopiperinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopiperinic acid is a derivative of piperine, a naturally occurring alkaloid found in black pepper. It is one of the isomers of piperinic acid, characterized by its unique cis-trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopiperinic acid can be synthesized through the isomerization of piperinic acid. The process involves the use of specific catalysts and reaction conditions to achieve the desired cis-trans configuration. One common method includes the use of UV irradiation to induce isomerization .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of piperine from black pepper, followed by its hydrolysis to piperinic acid. The piperinic acid is then subjected to isomerization processes to yield this compound. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isopiperinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Isopiperinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have explored its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of flavoring agents and fragrances
Mechanism of Action
The mechanism of action of isopiperinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Piperinic Acid: The parent compound from which isopiperinic acid is derived.
Isochavicinic Acid: Another isomer of piperinic acid with different configuration.
Isopimaric Acid: A related compound with similar structural features but different biological activities.
Uniqueness: this compound is unique due to its specific cis-trans configuration, which imparts distinct chemical and biological properties. This configuration can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
495-88-5 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(2Z,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1+,4-2- |
InChI Key |
RHBGITBPARBDPH-TZFCGSKZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C=C\C(=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


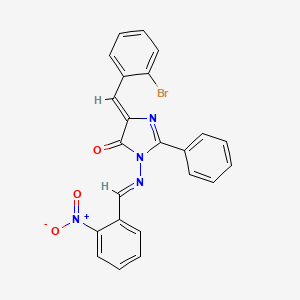
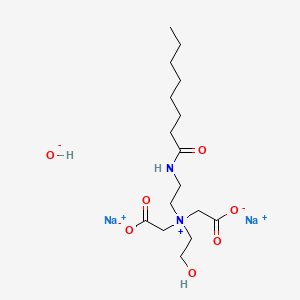
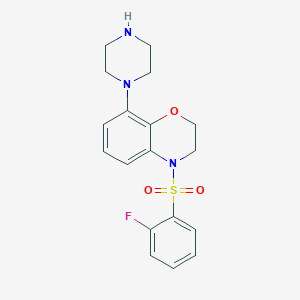
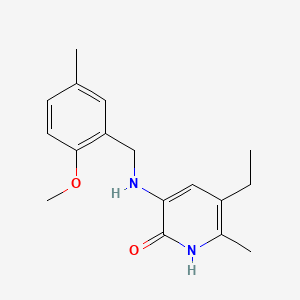
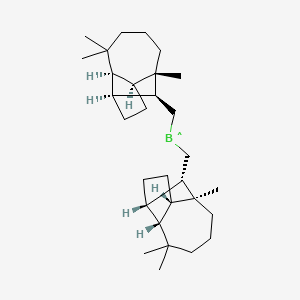
![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide](/img/structure/B12784044.png)
